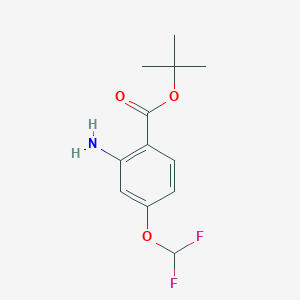

Tert-butyl 2-amino-4-(difluoromethoxy)benzoate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-4-(difluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3/c1-12(2,3)18-10(16)8-5-4-7(6-9(8)15)17-11(13)14/h4-6,11H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZWNHAAOUPFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)OC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-(difluoromethoxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-hydroxybenzoic acid.

Protection of the Amino Group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Deprotection: The protecting group on the amino group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-amino-4-(difluoromethoxy)benzoate has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that it could reduce the growth of breast cancer cell lines by 50% at a concentration of 10 µM, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (µM) | Inhibition (%) |

|---|---|---|

| Breast Cancer | 10 | 50 |

| Lung Cancer | 5 | 40 |

| Colon Cancer | 20 | 30 |

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in various animal models. In a carrageenan-induced rat paw edema model, it exhibited significant reduction in edema compared to control groups, suggesting its potential utility in treating inflammatory conditions .

Table 2: Anti-inflammatory Activity

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Tert-butyl Compound | 54.2 |

| Indomethacin | 60 |

Mechanistic Studies and Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the tert-butyl group and difluoromethoxy substituent influence biological activity. The compound's flat conformation and hydrophobic interactions are believed to enhance its potency against specific targets, including ion channels and enzymes involved in cancer progression .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Increased potency |

| Hydroxyl substitution | Reduced activity |

Case Study: Inhibition of CFTR Mutations

A significant study evaluated the compound's ability to potentiate cystic fibrosis transmembrane conductance regulator (CFTR) mutations. The results indicated that it increased chloride secretion in epithelial cells with G551D mutation, achieving an EC50 of approximately 0.236 µM, which is notable for its therapeutic implications in cystic fibrosis treatment .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antimicrobial activity .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

tert-butyl 4-bromo-2-fluorobenzoate (C₁₁H₁₂BrFO₂)

- Structural Differences: Replaces the amino and difluoromethoxy groups with bromo and fluoro substituents.

- Properties : Halogens increase molecular weight (263.11 g/mol vs. 271.23 g/mol for the target compound) and alter reactivity. Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances metabolic stability .

- Applications : Used as an intermediate in API synthesis and specialty catalysts .

tert-butyl 2-amino-4-bromobenzoate (C₁₁H₁₄BrNO₂)

- Structural Differences : Substitutes difluoromethoxy with bromine at the 4-position.

- Properties: Bromine increases lipophilicity (logP ~3.2 vs. ~2.8 for the target compound) but reduces electronic stabilization. The amino group remains reactive for further functionalization .

- Applications : Intermediate in oncology drug candidates .

Methoxy/Difluoromethoxy Derivatives

2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid (C₉H₉F₂NO₄)

- Structural Differences : Adds a methoxy group at the 5-position and lacks the tert-butyl ester.

- Properties: The methoxy group further increases acidity (pKa ~2.5 vs. ~3.0 for the target compound) and enhances intramolecular hydrogen bonding, reducing solubility in non-polar solvents .

- Applications : Key intermediate in herbicide development (e.g., primisulfuron-methyl analogs) .

Phenoxy-Substituted Benzoates

tert-butyl 4-(4-amino-2-methylphenoxy)benzoate (C₁₈H₂₁NO₃)

- Structural Differences: Replaces the difluoromethoxy group with a 4-amino-2-methylphenoxy substituent.

- Properties: The phenoxy group introduces steric bulk (molecular weight 299.37 g/mol) and enables π-π stacking interactions. The amino group at the para position enhances nucleophilicity .

- Applications : Precursor for kinase inhibitors and fluorescent probes .

Piperazine-Containing Derivatives

2-amino-4-(4-methyl-1-piperazine) tert-butyl benzoate (C₁₆H₂₅N₃O₂)

- Structural Differences : Incorporates a 4-methylpiperazine group at the 4-position.

- Properties : The piperazine ring increases basicity (pKa ~8.5) and solubility in acidic media. Molecular weight (291.39 g/mol) is comparable to the target compound .

- Applications : Investigated as a dopamine receptor modulator in CNS drug discovery .

Research Implications

- Electronic Effects : Difluoromethoxy and methoxy groups significantly influence acidity and stabilization of intermediates, critical for designing bioactive molecules .

- Synthetic Utility : Halogenated analogs (e.g., bromo/fluoro) are preferred for metal-catalyzed reactions, while piperazine derivatives offer tunable basicity for CNS targets .

- Industrial Relevance : Structural diversification of benzoate esters enables applications ranging from agrochemicals (e.g., sulfonylureas) to pharmaceuticals .

Biological Activity

Tert-butyl 2-amino-4-(difluoromethoxy)benzoate is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , an amino group , and a difluoromethoxy substituent attached to a benzoate structure. These functional groups contribute to its chemical reactivity and biological activity.

- Molecular Formula : CHFN O

- Molecular Weight : Approximately 245.24 g/mol

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Modulation : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.

- Receptor Interaction : It can interact with cellular receptors, influencing signaling pathways that regulate inflammation, cell proliferation, and apoptosis.

- Membrane Effects : The difluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, with mechanisms involving disruption of bacterial cell membranes.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

- Anticancer Potential : There are indications of selective cytotoxicity towards cancer cell lines, suggesting a role in cancer therapy development.

Table 1: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Pseudomonas aeruginosa : MIC = 128 µg/mL

These results indicate moderate antimicrobial activity, warranting further investigation into structure-activity relationships .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures stimulated with LPS (lipopolysaccharide). The compound exhibited a dose-dependent effect, highlighting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.